molecular formula C14H13N3 B2879640 3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline CAS No. 1417635-35-8

3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline

Cat. No. B2879640
CAS RN: 1417635-35-8
M. Wt: 223.279
InChI Key: STXDTOSRJXNYOW-UHFFFAOYSA-N
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Description

“3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline” is a chemical compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several steps including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline” is represented by the empirical formula C14H13N3 . The molecular weight of this compound is 223.27 .


Physical And Chemical Properties Analysis

The physical form of “3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline” is a solid . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, have shown promise as antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds are critical in the development of new TB drugs .

Anticancer Activity

Novel imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives have been synthesized and characterized for their anticancer activity. These derivatives, which include the core structure of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, are being explored for their potential to inhibit the growth of cancer cells .

PI3K Inhibitors for Cancer Treatment

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis. Compounds like 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline are being evaluated for their ability to act as PI3K inhibitors, which could be beneficial in the treatment of various cancers .

Drug Discovery Research

This compound is part of a collection of unique chemicals provided by companies like Sigma-Aldrich for early discovery researchers. It plays a role in the drug discovery process, particularly in the identification and synthesis of new therapeutic agents .

properties

IUPAC Name

3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDTOSRJXNYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

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